molecular formula C11H8FN5 B017678 (4-Fluorophenyl)(9H-purin-6-yl)amine CAS No. 73663-95-3

(4-Fluorophenyl)(9H-purin-6-yl)amine

Cat. No.: B017678
CAS No.: 73663-95-3
M. Wt: 229.21 g/mol
InChI Key: SCRHVVOELSYCSO-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(9H-purin-6-yl)amine is a purine derivative featuring a 4-fluorophenyl substituent at the 6-position of the purine scaffold. Purines are biologically significant heterocycles, serving as core structures in nucleotides and therapeutic agents. The introduction of a 4-fluorophenyl group enhances metabolic stability and modulates electronic properties, making this compound a candidate for medicinal chemistry applications .

Biological Activity

The compound (4-Fluorophenyl)(9H-purin-6-yl)amine is a derivative of purine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound features a fluorinated phenyl group attached to a purine base, which is known for its role in various biological processes. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological activity.

The biological activity of this compound primarily involves its interaction with specific protein targets, particularly kinases. The compound has been shown to inhibit several kinases that play critical roles in cell signaling pathways associated with cancer proliferation.

Key Mechanisms:

  • Kinase Inhibition : Studies have demonstrated that derivatives of this compound can inhibit Bcr-Abl, BTK, and FLT3-ITD kinases, which are implicated in various hematological malignancies. For instance, one study reported an IC50 value of 70 nM for Bcr-Abl inhibition and significant cytotoxic effects on leukemia cell lines at low concentrations .
  • Antiviral Properties : The compound's structural analogs have been explored for their potential as antiviral agents against Zika virus by targeting the NS5 methyltransferase enzyme, crucial for viral replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target/Organism IC50/Effective Concentration Reference
Kinase InhibitionBcr-Abl70 nM
BTK410 nM
FLT3-ITD380 nM
Antiviral ActivityZika Virus NS5 MethyltransferaseBinding affinity assessed
CytotoxicityK562, CEM (leukemia cell lines)IC50 between 1.24 to 7.62 μM
Antibacterial ActivityVarious Gram-positive/negative bacteriaMIC values ranging from 4.69 to 156.47 µM

Case Studies

  • Cancer Therapeutics : A study evaluated a series of purine derivatives, including this compound, demonstrating potent inhibitory effects on leukemia cell lines (K562, MV4-11). The compounds exhibited significant cytotoxicity and inhibited downstream signaling pathways associated with cell survival .
  • Antiviral Development : Research focused on the design of S-adenosylmethionine analogs incorporating the 4-fluorophenyl moiety showed promising results in inhibiting Zika virus replication through effective binding to the NS5 methyltransferase . This highlights the potential for developing antiviral therapies based on this compound's structure.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that derivatives of purine compounds, including (4-Fluorophenyl)(9H-purin-6-yl)amine, exhibit significant anticancer properties. These compounds can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy. A patent outlines the use of 9H-purine-2,6-diamine derivatives in treating various proliferative diseases, including different types of cancers such as glioblastomas and colorectal adenomas .

1.2 Anti-infective Activity

Studies have shown that this compound possesses antibacterial properties. It has been noted for its effectiveness against a range of bacterial infections, suggesting its potential use in developing new antibiotics . The compound's mechanism may involve interference with bacterial growth pathways.

Biochemical Research Applications

2.1 Protein Interactions

This compound is utilized in proteomics research to study protein interactions and signaling pathways. Its structure allows it to bind to specific proteins, enabling researchers to investigate cellular mechanisms and develop targeted therapies .

2.2 Molecular Biology

In molecular biology, this compound is employed in various assays related to nucleic acids and protein interactions. Its role as a biochemical tool facilitates advancements in gene expression studies and protein function analysis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits topoisomerase II; induces apoptosis
AntibacterialEffective against diverse bacterial strains
Protein BindingUsed in proteomics for studying protein interactions

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in animal models by acting as a competitive inhibitor of ATP-binding sites on topoisomerase II. This finding supports its potential development as a chemotherapeutic agent .

Case Study 2: Antibiotic Development
Another investigation focused on the compound's antibacterial effects showed that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential utility in addressing antibiotic resistance issues .

Q & A

Q. What synthetic strategies are optimal for preparing (4-fluorophenyl)(9H-purin-6-yl)amine derivatives, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
Answer:
The synthesis of this compound derivatives typically involves coupling purine scaffolds with fluorinated aryl amines. A common approach includes:

Nucleophilic substitution : Reacting 6-chloropurine with 4-fluoroaniline under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate displacement of the chlorine atom .

Cross-coupling : Utilizing Suzuki-Miyaura reactions to attach fluorophenyl groups to pre-functionalized purines, though this requires palladium catalysts and controlled inert conditions .

Optimization Tips :

  • Solvent choice : Higher yields (>70%) are observed in DMF compared to THF due to improved solubility of intermediates .
  • Temperature : Reactions at 80–100°C minimize side products (e.g., dimerization) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity to >95% .

Methodological Insight :

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal that the 4-fluorophenyl group forms π-π stacking with Phe330 in AChE, while the purine’s N-1 hydrogen-bonds with Tyr121 .
  • SAR Analysis : A library of analogs (e.g., 2-chloro or morpholino substitutions) is screened via enzyme-linked assays to map critical pharmacophores .

Q. How can X-ray crystallography resolve contradictions in reported binding modes of this compound derivatives with kinase targets?

Advanced Research Question
Answer:
Discrepancies in binding data (e.g., IC₅₀ variations across studies) often arise from differences in crystallization conditions or kinase isoforms. Resolution strategies include:

Co-crystallization : Co-crystallizing the compound with PKA-PKB chimeras (PDB: 2VNY, 2VO0) confirms that the fluorophenyl group occupies the ATP-binding pocket, while the purine interacts with hinge-region residues (e.g., Glu121) .

Electron density analysis : SHELX-refined structures (CCDC) show that fluorine’s van der Waals radius (1.47 Å) fits optimally into hydrophobic subpockets, explaining selectivity over non-fluorinated analogs .

Key Findings :

  • Torsion angles : The dihedral angle between purine and fluorophenyl rings (≈30°) minimizes steric clashes in active sites .
  • Resolution limits : Structures solved at <2.0 Å resolution (e.g., PDB: 2UVY) provide unambiguous placement of fluorine atoms .

Q. What analytical techniques are critical for characterizing this compound derivatives, and how do they address purity challenges?

Basic Research Question
Answer:
Primary Techniques :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., purine C-6 amine at δ 8.2 ppm; fluorophenyl protons as doublets at δ 7.1–7.3 ppm) .
  • ¹⁹F NMR : Detects fluorophenyl regioisomers (δ -110 to -115 ppm for para-substitution) .

HPLC-MS : Quantifies purity (>98% via C18 columns) and identifies byproducts (e.g., dehalogenated purines at m/z 260 [M+H]⁺) .

Case Study :

  • Dual-target inhibitors : Derivatives with morpholino substitutions (e.g., C15H15FN6O) inhibit both PKB (IC₅₀: 0.8 µM) and topoisomerase II (IC₅₀: 5 µM) due to planar purine intercalation .

Q. What computational methods are effective in predicting ADMET properties for fluorinated purine derivatives?

Advanced Research Question
Answer:
Tools and Workflows :

QSAR Models : SwissADME predicts high gastrointestinal absorption (BOILED-Egg model: >80%) but moderate blood-brain barrier penetration (log BB: -1.2) due to fluorine’s polarity .

Metabolism Prediction : CypReact identifies potential CYP3A4-mediated N-dealkylation as a major metabolic pathway .

Validation :

  • In vitro hepatocyte assays : Correlate predicted clearance (e.g., 15 mL/min/kg) with experimental microsomal stability data .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Purine Analogues

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine

  • Structure : Differs by a 3-chloro-4-fluorophenyl group and a chlorine at the 2-position.
  • Activity : Exhibits antifungal activity superior to abacavir, highlighting the importance of halogen placement .
  • Synthesis : Involves condensation of 3-chloro-4-fluoroaniline with pyrimidine intermediates, followed by cyclization .

(2-Chloro-9-methyl-9H-purin-6-yl)-cyclohexyl-amine

  • Structure : Cyclohexylamine replaces the 4-fluorophenyl group, with a methyl at N7.
  • Activity: Not explicitly reported, but structural modifications like cyclohexylamine may alter lipophilicity and target affinity .

N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine

  • Structure: Morpholino group at the 6-position and 4-fluorophenyl at the 2-position.
  • Properties: Molecular weight 314.32; polar morpholino group likely enhances solubility compared to non-polar substituents .

Substitution at the Purine N9 Position

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives

  • Structure : Piperidinyl-benzyl groups at N9; chlorine at C2.
  • Activity : Moderate acetylcholinesterase inhibition (10% at 100 µM), suggesting bulky N9 substituents may limit enzyme access .

9-[(3-Fluorophenyl)methyl]-9H-purin-6-amine

  • Structure : 3-Fluorophenylmethyl at N8.
  • Properties : Molecular formula C₁₂H₁₀FN₅; steric bulk from the benzyl group may influence conformation and binding .

Electronic and Steric Effects of Halogens

4-Fluorophenyl vs. 4-Chlorophenyl Analogues

  • Structural Impact : Fluorine’s smaller size reduces steric hindrance compared to chlorine, preserving planarity in aromatic systems .

Structure-Activity Relationship (SAR) Insights

  • Position of Fluorine : 4-Fluorophenyl groups improve metabolic stability and target binding compared to 2- or 3-fluorophenyl isomers .
  • Substituent Polarity: Morpholino or piperidinyl groups enhance solubility but may reduce blood-brain barrier penetration .
  • Halogen Synergy : Dual halogenation (e.g., 3-chloro-4-fluorophenyl) can amplify antifungal activity through combined electronic and steric effects .

Data Table: Key Compounds and Properties

Compound Name Substituents Molecular Weight Biological Activity Key Feature Reference
(4-Fluorophenyl)(9H-purin-6-yl)amine 4-Fluorophenyl at C6 245.23 (calc.) Under investigation High metabolic stability
6-Chloro-9-(3-chloro-4-FPh)-purin-2-amine 3-Cl-4-FPh at C9, Cl at C2 326.73 Antifungal (MIC < 1 µg/mL) Dual halogen synergy
N-(4-FPh)-6-morpholino-purin-2-amine Morpholino at C6, 4-FPh at C2 314.32 Not reported Enhanced solubility
9-(1-Benzyl-piperidin-4-yl)-2-Cl-purine Piperidinyl-benzyl at N9 ~380 (calc.) AChE inhibition (10% at 100 µM) Bulky N9 substituent

Properties

IUPAC Name

N-(4-fluorophenyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRHVVOELSYCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223881
Record name 7H-Adenine, N-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73663-95-3
Record name 7H-Adenine, N-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(p-Fluorophenyl)adenine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21554
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Adenine, N-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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